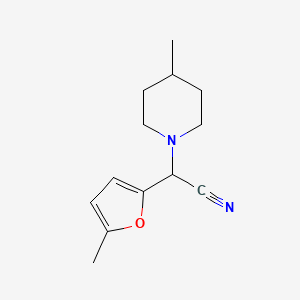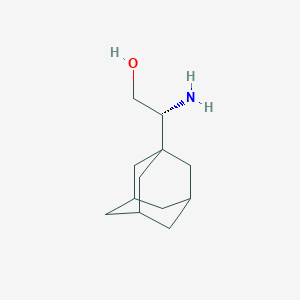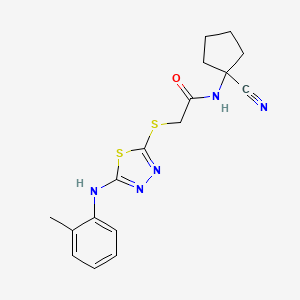
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid is an organoboron compound with the molecular formula C4H7BO4. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted enone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid typically involves the reaction of appropriate boronic acid derivatives with methoxy-substituted enones. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The enone moiety can participate in Michael addition reactions, allowing the compound to act as an electrophile in various chemical processes .
Comparación Con Compuestos Similares
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid derivatives: These include compounds with different substituents on the enone or boronic acid group.
Other boronic acids: Such as phenylboronic acid and methylboronic acid, which have different functional groups attached to the boronic acid moiety.
Uniqueness: this compound is unique due to its combination of a methoxy-substituted enone and a boronic acid group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds and undergo Michael addition reactions distinguishes it from other boronic acids and enone compounds .
Propiedades
Fórmula molecular |
C4H7BO4 |
|---|---|
Peso molecular |
129.91 g/mol |
Nombre IUPAC |
(3-methoxy-3-oxoprop-1-en-2-yl)boronic acid |
InChI |
InChI=1S/C4H7BO4/c1-3(5(7)8)4(6)9-2/h7-8H,1H2,2H3 |
Clave InChI |
KAUVWUIBVVRMNH-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


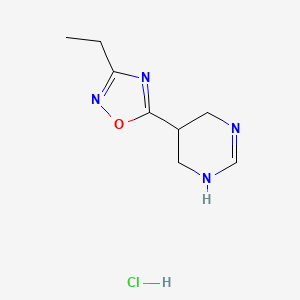
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)
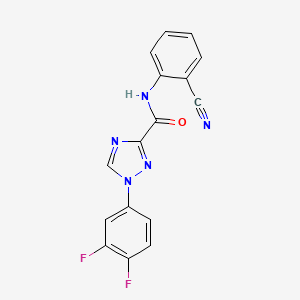
![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)

![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)
![N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B13368952.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368961.png)

